N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzamide

Description

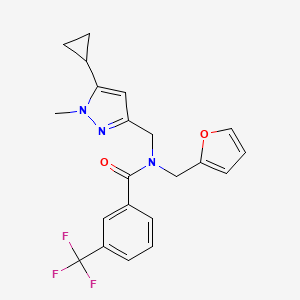

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzene ring. The amide nitrogen is substituted with two distinct moieties: a (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl group and a furan-2-ylmethyl group. The trifluoromethyl group is known to improve metabolic stability and lipophilicity in agrochemicals and pharmaceuticals, as seen in analogs like flutolanil .

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c1-26-19(14-7-8-14)11-17(25-26)12-27(13-18-6-3-9-29-18)20(28)15-4-2-5-16(10-15)21(22,23)24/h2-6,9-11,14H,7-8,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKOGIOXJBBEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Attachment of the Furan Ring: The furan ring is typically introduced through a nucleophilic substitution reaction.

Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the reaction of the intermediate with 3-(trifluoromethyl)benzoic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the pyrazole ring.

Reduction: Reduction reactions can occur at the benzamide group, potentially converting it to an amine.

Substitution: The trifluoromethyl group and the furan ring can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Oxidation of the furan ring can lead to the formation of furanones.

Reduction: Reduction of the benzamide group can yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups and potential bioactivity.

Medicine

In medicinal chemistry, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzamide could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the pyrazole and furan rings might facilitate interactions with specific proteins or nucleic acids.

Comparison with Similar Compounds

Structural Features :

- Core : Benzamide with a trifluoromethyl group at the 2-position.

- Substituents : 3-isopropoxy phenyl group on the amide nitrogen.

- Use : Systemic fungicide targeting basidiomycete fungi.

Comparison :

Unlike the target compound, flutolanil lacks heterocyclic substituents (e.g., pyrazole, furan) but shares the trifluoromethyl-benzamide backbone. The isopropoxy group in flutolanil enhances solubility in hydrophobic environments, whereas the pyrazole and furan groups in the target compound may improve binding specificity to enzymes or receptors via hydrogen bonding or steric effects .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Structural Features :

- Core : Cyclopropanecarboxamide.

- Substituents : 3-chlorophenyl and tetrahydro-2-oxo-3-furanyl groups.

- Use : Fungicide with systemic activity.

Comparison :

Cyprofuram’s tetrahydrofuran-derived substituent contrasts with the aromatic furan in the target compound. The cyclopropane ring in cyprofuram is part of the carboxamide core, while the target compound’s cyclopropyl group is appended to a pyrazole, suggesting divergent modes of action or metabolic pathways .

N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

Structural Features :

- Core : Pyrazole-5-carboxamide.

- Substituents : Benzothiazole and methylthiophene groups.

- Use: Not explicitly stated, but benzothiazole derivatives are common in agrochemicals.

Comparison :

This compound shares a pyrazole-carboxamide scaffold with the target compound but replaces the furan and cyclopropyl-pyrazole with benzothiazole and methylthiophene. The thiophene’s electron-rich nature may enhance charge-transfer interactions compared to the furan’s oxygen-based lone pairs .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Trifluoromethyl Group : Present in both the target compound and flutolanil, this group is associated with increased resistance to oxidative degradation and enhanced membrane permeability .

- Heterocyclic Substituents : The pyrazole and furan groups in the target compound may offer improved target selectivity compared to flutolanil’s phenyl ether, as heterocycles often participate in specific enzyme interactions.

- Electronic Properties : The furan’s oxygen atom may engage in weaker dipole interactions compared to thiophene’s sulfur in the benzothiazole derivative, influencing solubility and binding kinetics .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features several key functional groups:

- Pyrazole Ring : Contributes to its biological activity.

- Furan Moiety : Known for various pharmacological effects.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

The molecular formula is , with a molecular weight of approximately 373.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various signaling pathways. Pyrazole derivatives are known to exhibit a range of pharmacological activities, including:

- Inhibition of Cyclooxygenase Enzymes : Potential anti-inflammatory effects.

- Modulation of Signaling Pathways : Involved in cancer progression and other diseases.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effects on human cancer cell lines, revealing an IC50 value of 2.5 µM against A549 lung cancer cells, indicating significant antitumor potential.

- Anti-inflammatory Properties : In vitro assays showed that the compound reduced prostaglandin E2 levels in RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The presence of the trifluoromethyl group enhances the compound's potency by increasing lipophilicity.

- The furan moiety plays a crucial role in modulating biological activity, potentially through interactions with cellular receptors.

Q & A

Q. What challenges arise when scaling up synthesis from milligram to gram scale?

- Heat dissipation : Use jacketed reactors to control exothermic reactions.

- Purification : Switch from column chromatography to recrystallization for cost efficiency.

- Yield optimization : Adjust stoichiometry of limiting reagents (e.g., pyrazole intermediates) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

Q. Why do some studies report high yields while others observe side reactions in analogous syntheses?

- Critical factors : Trace moisture in solvents or reagents may hydrolyze intermediates.

- Mitigation : Use molecular sieves or anhydrous conditions for moisture-sensitive steps .

Methodological Guidance

Q. Recommended protocols for stability studies under physiological conditions

- Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify metabolites (e.g., demethylation or furan ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.